![molecular formula C23H23ClN2O4S B5100149 N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5100149.png)
N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide
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Overview
Description
This compound belongs to the class of sulfonamide derivatives, which are known for their diverse chemical and biological activities. The presence of the sulfonamide group, alongside the chloro- and phenoxy- substituents, suggests potential for varied chemical interactions and biological relevance.
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves the coupling of a sulfonate with an amine. For compounds like "N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide", one might expect multi-step syntheses that involve the formation of the phenoxyphenyl and ethylamino groups, followed by their incorporation into the final sulfonamide structure through amide bond formation techniques.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amide linkage. X-ray crystallography and spectroscopic methods (FT-IR, 1H-NMR, 13C-NMR, UV–vis) can provide detailed insights into the geometry, bond lengths, and angles, as well as electronic properties of the molecule (Durgun et al., 2016).
Mechanism of Action
Target of Action
SMR000201316, also known as N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide, primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and the control of airflow to the lungs .
Mode of Action
SMR000201316 acts as a long-acting beta-2 adrenergic receptor agonist . By binding to the beta-2 adrenergic receptors, it stimulates a response that causes relaxation of bronchial smooth muscle, leading to bronchodilation and increased airflow .
Biochemical Pathways
The activation of the beta-2 adrenergic receptor triggers a cascade of events in the cyclic AMP (cAMP) pathway . The increase in cAMP levels leads to the activation of protein kinase A, which in turn inhibits the contraction of smooth muscle cells, resulting in bronchodilation .
Pharmacokinetics
As a long-acting beta-2 adrenergic receptor agonist, it is expected to have a longer duration of action compared to short-acting beta-2 adrenergic receptor agonists .
Result of Action
The primary result of SMR000201316’s action is the relaxation of bronchial smooth muscle and bronchodilation . This leads to increased airflow and improved respiratory function, making it useful in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-2-25-31(28,29)20-12-8-17(9-13-20)10-15-23(27)26-21-16-18(24)11-14-22(21)30-19-6-4-3-5-7-19/h3-9,11-14,16,25H,2,10,15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPGZIDRICBAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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